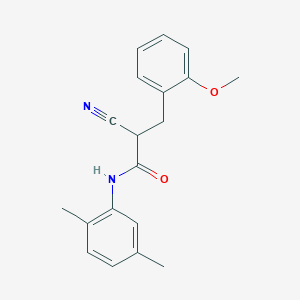
2-cyano-N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide is an organic compound that has been studied in recent years due to its potential applications in a variety of scientific fields. It is a white crystalline solid with a molecular formula of C17H19NO3 and a molecular weight of 285.32 g/mol. This compound is also known as 2-cyano-N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide, or 2-cyano-N,N-dimethyl-3-(2-methoxy-phenyl)propanamide, and is often abbreviated as 2-CN-DMP-MPA.
Wissenschaftliche Forschungsanwendungen
2-CN-DMP-MPA has been studied for its potential applications in a variety of scientific fields. It has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. It has also been studied for its potential applications in the treatment of Alzheimer’s disease and Parkinson’s disease. Furthermore, it has been studied for its potential applications in the treatment of depression, anxiety, and other psychiatric disorders.
Wirkmechanismus
The exact mechanism of action of 2-CN-DMP-MPA is not fully understood, but it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in inflammation and cancer, and 2-CN-DMP-MPA is thought to inhibit the activity of this enzyme, thereby reducing inflammation and potentially preventing or slowing the development of cancer.
Biochemical and Physiological Effects
2-CN-DMP-MPA has been studied for its potential effects on biochemical and physiological processes. In laboratory studies, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. It has also been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF)-alpha, interleukin-1 (IL-1), and interleukin-6 (IL-6). In addition, it has been found to reduce the production of nitric oxide, a compound involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-CN-DMP-MPA has several advantages for use in laboratory experiments. It is a relatively stable compound, with a shelf life of up to three years. It is also relatively inexpensive and easy to obtain. However, there are some limitations to the use of this compound in laboratory experiments. It is a relatively new compound, and there is limited information available about its effects on biochemical and physiological processes. In addition, it is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), and care should be taken when using it in experiments, as it could have unintended effects on other biochemical processes.
Zukünftige Richtungen
Given the potential applications of 2-CN-DMP-MPA in a variety of scientific fields, there are many potential future directions for research. Further studies could be conducted to better understand the exact mechanism of action of this compound and its effects on biochemical and physiological processes. In addition, further studies could be conducted to explore the potential applications of this compound in the treatment of various diseases, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, further studies could be conducted to explore the potential applications of this compound in the treatment of psychiatric disorders, such as depression and anxiety. Finally, further studies could be conducted to explore the potential applications of this compound in the treatment of various types of cancer.
Synthesemethoden
2-CN-DMP-MPA can be synthesized through a two-step reaction process. In the first step, 2,5-dimethylphenylmagnesium bromide is reacted with 2-methoxyphenylacetonitrile in the presence of a base to form 2-cyano-N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)propanenitrile. This intermediate product is then reacted with propionic anhydride in the presence of a base to form the final product, 2-cyano-N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide.
Eigenschaften
IUPAC Name |
2-cyano-N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-8-9-14(2)17(10-13)21-19(22)16(12-20)11-15-6-4-5-7-18(15)23-3/h4-10,16H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCDTUUJERULCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(CC2=CC=CC=C2OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

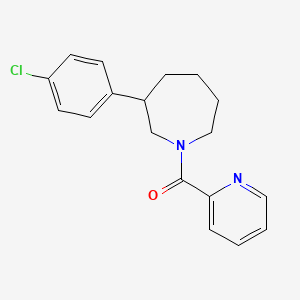
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2661164.png)
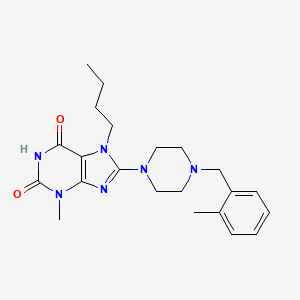
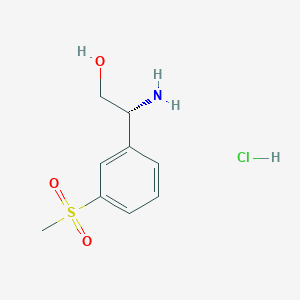
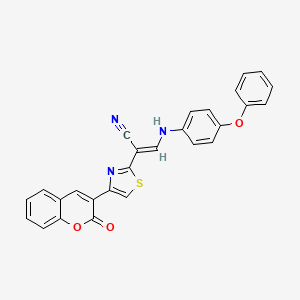
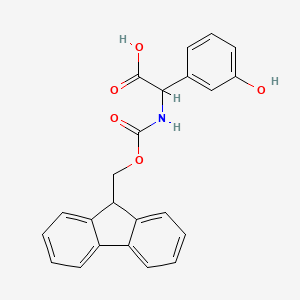
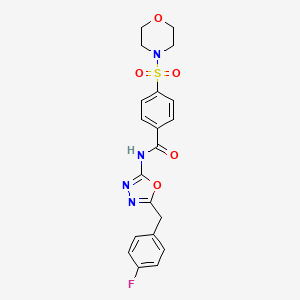
![N,N'-(1,5-Naphthalenediyl)bis[2-(aminooxy)acetamide]](/img/structure/B2661175.png)
![5-chloro-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2661176.png)
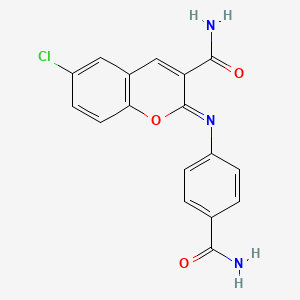
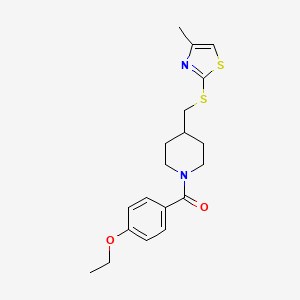
![(2Z)-N-(4-chlorophenyl)-2-[(2-fluoro-5-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2661181.png)
![N-(4-acetamidophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2661182.png)
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2661186.png)